molecular formula C16H24O2 B14444674 [3-(4-Tert-butylphenyl)-2-methylpropyl] acetate CAS No. 79211-55-5

[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate

Cat. No.: B14444674
CAS No.: 79211-55-5
M. Wt: 248.36 g/mol
InChI Key: FPBJKPITUGVFRM-UHFFFAOYSA-N
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Description

[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate is an organic compound with the molecular formula C15H22O2. It is commonly used in the fragrance industry due to its pleasant odor. The compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methylpropyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Tert-butylphenyl)-2-methylpropyl] acetate typically involves the esterification of [3-(4-Tert-butylphenyl)-2-methylpropanol] with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst at elevated temperatures and pressures. This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Formation of [3-(4-Tert-butylphenyl)-2-methylpropanoic acid].

    Reduction: Formation of [3-(4-Tert-butylphenyl)-2-methylpropanol].

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a fragrance component in pharmaceutical formulations.

    Industry: Widely used in the fragrance industry for the formulation of perfumes and scented products.

Mechanism of Action

The mechanism of action of [3-(4-Tert-butylphenyl)-2-methylpropyl] acetate involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Tert-butylphenyl)-2-methylpropanol]
  • [4-Tert-butylphenyl acetate]
  • [4-Tert-butylbenzyl acetate]

Uniqueness

[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate is unique due to its specific structural arrangement, which imparts distinct olfactory properties. The presence of the tert-butyl group enhances its stability and resistance to metabolic degradation, making it a preferred choice in fragrance formulations.

Properties

CAS No.

79211-55-5

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

[3-(4-tert-butylphenyl)-2-methylpropyl] acetate

InChI

InChI=1S/C16H24O2/c1-12(11-18-13(2)17)10-14-6-8-15(9-7-14)16(3,4)5/h6-9,12H,10-11H2,1-5H3

InChI Key

FPBJKPITUGVFRM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)COC(=O)C

Origin of Product

United States

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